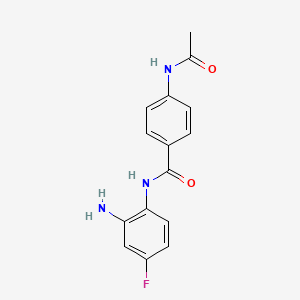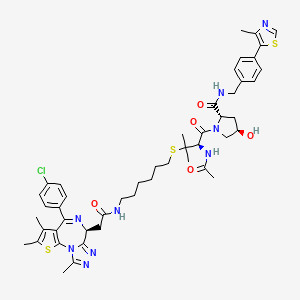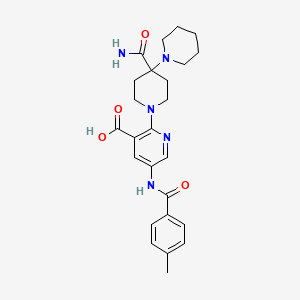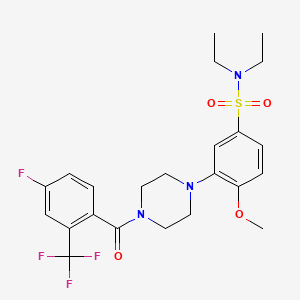
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.
Scientific Research Applications
Piperidine derivatives, including those similar to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, show potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition properties (Kaya et al., 2016).
Mannich bases with piperazine structures demonstrate cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including those structurally related to the compound , have been evaluated for their potential in cancer treatment (Gul et al., 2019).
Piperazine-based radiotracers are being developed for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a target associated with poor survival in cancer patients. These radiotracers, similar in structure to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, could be useful in cancer imaging (Silvers et al., 2016).
Aminothiazole-paeonol derivatives, similar to the compound , have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These compounds might be promising for developing new anticancer agents (Tsai et al., 2016).
Fluoroquinolone derivatives with piperazine structures have been synthesized and shown effective inhibition against bacterial pathogens. These derivatives, related to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, are potentially useful in addressing drug-resistant bacterial infections (Chen et al., 2013).
Indole-based derivatives, including piperazine compounds, have been explored as inhibitors of HIV-1 attachment. These findings suggest potential applications in developing antiviral drugs (Wang et al., 2009).
Mechanism of Action
Target of Action
BT-13 is a potent and selective agonist of the glial cell line-derived neurotrophic factor (GDNF) receptor RET . This receptor plays a crucial role in the survival and differentiation of certain types of neurons.
Mode of Action
BT-13 interacts with the RET receptor independently of GFLs (GDNF family ligands). This interaction promotes the growth of neurites from sensory neurons . The specific mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by BT-13 involves the GDNF family of ligands and their associated RET receptor. GDNF ligands are known to regulate a variety of biological processes including cell survival, neurite outgrowth, and neuron differentiation . The exact downstream effects of BT-13’s interaction with the RET receptor are still being studied.
Result of Action
BT-13 has been shown to promote neurite growth from sensory neurons in vitro. It also attenuates experimental neuropathy in rats . These results suggest that BT-13 may have potential therapeutic applications in the treatment of certain neurological conditions.
properties
IUPAC Name |
N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDJOGZANHPKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F4N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
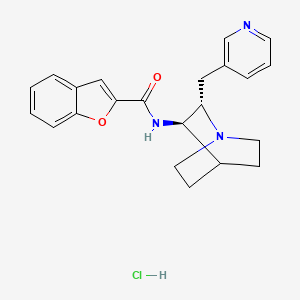

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
